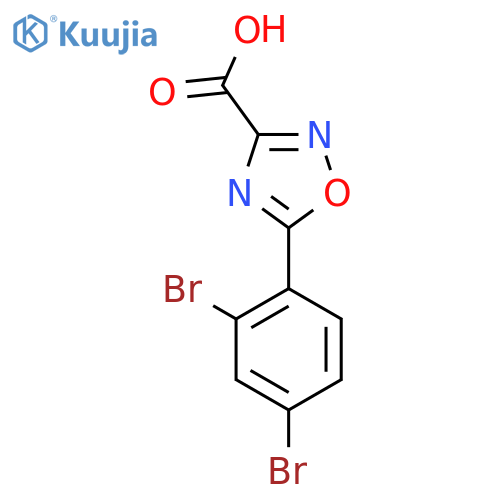

Cas no 1693571-58-2 (5-(2,4-dibromophenyl)-1,2,4-oxadiazole-3-carboxylic acid)

1693571-58-2 structure

商品名:5-(2,4-dibromophenyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2,4-dibromophenyl)-1,2,4-oxadiazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-(2,4-dibromophenyl)-1,2,4-oxadiazole-3-carboxylic acid

- EN300-1119842

- 1693571-58-2

-

- インチ: 1S/C9H4Br2N2O3/c10-4-1-2-5(6(11)3-4)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15)

- InChIKey: GIMWSHAWNSXKRN-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=CC=1C1=NC(C(=O)O)=NO1)Br

計算された属性

- せいみつぶんしりょう: 347.85682g/mol

- どういたいしつりょう: 345.85887g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 280

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 76.2Ų

5-(2,4-dibromophenyl)-1,2,4-oxadiazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1119842-0.1g |

5-(2,4-dibromophenyl)-1,2,4-oxadiazole-3-carboxylic acid |

1693571-58-2 | 95% | 0.1g |

$678.0 | 2023-10-27 | |

| Enamine | EN300-1119842-2.5g |

5-(2,4-dibromophenyl)-1,2,4-oxadiazole-3-carboxylic acid |

1693571-58-2 | 95% | 2.5g |

$1509.0 | 2023-10-27 | |

| Enamine | EN300-1119842-0.25g |

5-(2,4-dibromophenyl)-1,2,4-oxadiazole-3-carboxylic acid |

1693571-58-2 | 95% | 0.25g |

$708.0 | 2023-10-27 | |

| Enamine | EN300-1119842-0.05g |

5-(2,4-dibromophenyl)-1,2,4-oxadiazole-3-carboxylic acid |

1693571-58-2 | 95% | 0.05g |

$647.0 | 2023-10-27 | |

| Enamine | EN300-1119842-5g |

5-(2,4-dibromophenyl)-1,2,4-oxadiazole-3-carboxylic acid |

1693571-58-2 | 95% | 5g |

$2235.0 | 2023-10-27 | |

| Enamine | EN300-1119842-1g |

5-(2,4-dibromophenyl)-1,2,4-oxadiazole-3-carboxylic acid |

1693571-58-2 | 95% | 1g |

$770.0 | 2023-10-27 | |

| Enamine | EN300-1119842-0.5g |

5-(2,4-dibromophenyl)-1,2,4-oxadiazole-3-carboxylic acid |

1693571-58-2 | 95% | 0.5g |

$739.0 | 2023-10-27 | |

| Enamine | EN300-1119842-1.0g |

5-(2,4-dibromophenyl)-1,2,4-oxadiazole-3-carboxylic acid |

1693571-58-2 | 1g |

$1214.0 | 2023-06-09 | ||

| Enamine | EN300-1119842-5.0g |

5-(2,4-dibromophenyl)-1,2,4-oxadiazole-3-carboxylic acid |

1693571-58-2 | 5g |

$3520.0 | 2023-06-09 | ||

| Enamine | EN300-1119842-10g |

5-(2,4-dibromophenyl)-1,2,4-oxadiazole-3-carboxylic acid |

1693571-58-2 | 95% | 10g |

$3315.0 | 2023-10-27 |

5-(2,4-dibromophenyl)-1,2,4-oxadiazole-3-carboxylic acid 関連文献

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

1693571-58-2 (5-(2,4-dibromophenyl)-1,2,4-oxadiazole-3-carboxylic acid) 関連製品

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量